4-chloro-3-hydroxy-N-(5-methyl-2-phenylpyrazol-3-yl)but-2-enamide
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Overview
Description
4-Chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-chloro-3-hydroxybut-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide.
Reduction: Formation of 3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar pharmacological activities.
4-Chloro-3-hydroxybut-2-enamide derivatives: These compounds have similar functional groups and chemical reactivity.
Uniqueness
4-Chloro-3-hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-N-(5-methyl-2-phenylpyrazol-3-yl)but-2-enamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,16,20) |
InChI Key |
AHGZJQYUVRZMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=C(CCl)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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